molecular formula C26H23Cl5N2O B1617065 Sepazonium chloride CAS No. 54143-54-3

Sepazonium chloride

Cat. No. B1617065
Key on ui cas rn: 54143-54-3
M. Wt: 556.7 g/mol
InChI Key: RHEJCPIREFCJNF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US04017631

Procedure details

0.2 Mole of gaseous hydrogen chloride is dissolved in 32 parts of methanol and to this solution are added 12 parts of 1-[2,4-dichloro-β-(2,4-dichlorobenzyloxy)phenethyl]-3-phenethylimidazolium bromide. The resulting mixture is heated slowly to reflux temperature and stirred at reflux for 1.25 hours. The mixture is then cooled and evaporated, and the residue is triturated in n-hexane. The latter is decanted and the residual oil is boiled in methyl ethyl ketone, whereupon the desired product is precipitated as a solid. The latter is filtered off and crystallized from dioxane to obtain a purified 1-[2,4-dichloro-β-(2,4-dichlorobenzyloxy)phenethyl]-3-phenethylimidazolium chloride product, m.p. 159.5° C.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
1-[2,4-dichloro-β-(2,4-dichlorobenzyloxy)phenethyl]-3-phenethylimidazolium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Br-].[Cl:3][C:4]1[CH:34]=[C:33]([Cl:35])[CH:32]=[CH:31][C:5]=1[CH:6]([O:21][CH2:22][C:23]1[CH:28]=[CH:27][C:26]([Cl:29])=[CH:25][C:24]=1[Cl:30])[CH2:7][N+:8]1[CH:12]=[CH:11][N:10]([CH2:13][CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:9]=1>CO>[Cl-:3].[Cl:3][C:4]1[CH:34]=[C:33]([Cl:35])[CH:32]=[CH:31][C:5]=1[CH:6]([O:21][CH2:22][C:23]1[CH:28]=[CH:27][C:26]([Cl:29])=[CH:25][C:24]=1[Cl:30])[CH2:7][N+:8]1[CH:12]=[CH:11][N:10]([CH2:13][CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:9]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
1-[2,4-dichloro-β-(2,4-dichlorobenzyloxy)phenethyl]-3-phenethylimidazolium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].ClC1=C(C(C[N+]2=CN(C=C2)CCC2=CC=CC=C2)OCC2=C(C=C(C=C2)Cl)Cl)C=CC(=C1)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is heated slowly
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.25 hours
Duration
1.25 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then cooled
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue is triturated in n-hexane
CUSTOM
Type
CUSTOM
Details
The latter is decanted
CUSTOM
Type
CUSTOM
Details
is precipitated as a solid
FILTRATION
Type
FILTRATION
Details
The latter is filtered off
CUSTOM
Type
CUSTOM
Details
crystallized from dioxane

Outcomes

Product
Name
Type
product
Smiles
[Cl-].ClC1=C(C(C[N+]2=CN(C=C2)CCC2=CC=CC=C2)OCC2=C(C=C(C=C2)Cl)Cl)C=CC(=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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